molecular formula C12H14F3NO3 B8467400 Ethyl 2-amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Ethyl 2-amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B8467400
M. Wt: 277.24 g/mol
InChI Key: LVUKOIDAJLWLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is a useful research compound. Its molecular formula is C12H14F3NO3 and its molecular weight is 277.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H14F3NO3/c1-2-19-11(18)9(16)10(17)7-3-5-8(6-4-7)12(13,14)15/h3-6,9-10,17H,2,16H2,1H3

InChI Key

LVUKOIDAJLWLSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-amino-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride (20.00 g, 64.17 mmol), was prepared as described by Singh, J., Tetrahedron Letters 34 (2), 211-214 (1993), was charged into a 500 mL round-bottomed flask and mixed with MeOH (160 mL). Sodium borohydride (3.641 g, 96.25 mmol) was added to the above mixture slowly at 0° C. The cooling bath was removed after the addition. The mixture was stirred at room temperature for 2 hours, and then filtered through a silica gel column in a funnel. The silica gel was washed with 10% MeOH (2.0M NH3)—CH2Cl2. The filtrate was concentrated in vacuo, and the crude product was triturated with 25% EtOAc-Hexane to provide the pure product as a white solid. LCMS (API-ES) m/z (%): 278 (M++H).
Name
Ethyl 2-amino-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.641 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

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